2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide
CAS No.:
Cat. No.: VC15806669
Molecular Formula: C29H25N3O3S
Molecular Weight: 495.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H25N3O3S |
|---|---|
| Molecular Weight | 495.6 g/mol |
| IUPAC Name | 2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C29H25N3O3S/c1-19-9-12-22(13-10-19)31-28(33)18-36-29-24(17-30)23(16-25(32-29)20-7-5-4-6-8-20)21-11-14-26(34-2)27(15-21)35-3/h4-16H,18H2,1-3H3,(H,31,33) |
| Standard InChI Key | AWODMPQVZUOSDQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC)C#N |
Introduction
2-((3-Cyano-4-(3,4-dimethoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(p-tolyl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It belongs to a class of molecules characterized by a pyridine core substituted with diverse functional groups, including cyano, dimethoxyphenyl, and thioacetamide moieties. This compound has garnered interest for its potential biological activities, including anti-inflammatory and anticancer properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, starting with the functionalization of a pyridine ring followed by thioetherification and acetamide formation. Key steps include:
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Pyridine Functionalization: Introduction of cyano and phenyl groups at specific positions on the pyridine core.
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Thioetherification: Reaction with thiol derivatives to form the sulfanyl linkage.
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Acetamide Formation: Coupling with p-toluidine derivatives to yield the final product.
The compound's structure is confirmed using advanced analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): Identifies specific hydrogen and carbon environments.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Detects functional groups such as cyano and amide.
Anti-inflammatory Potential
Docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. The presence of the cyano and thioacetamide groups enhances its binding affinity to the active site of 5-LOX .
Comparison with Related Compounds
Applications and Future Directions
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Drug Development:
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The compound's structural features make it a candidate for further optimization as an anti-inflammatory or anticancer agent.
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Modifications to improve solubility or bioavailability could enhance its therapeutic potential.
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Molecular Docking Studies:
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Further computational studies are needed to predict binding affinities with other biological targets.
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In Vivo Testing:
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Preclinical trials should evaluate its pharmacokinetics and toxicity profiles.
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